

Spectroscopic and Structural Elucidation of Rauvotetraphylline A: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Rauvotetraphylline A

Cat. No.: B15588983

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data and structural elucidation of **Rauvotetraphylline A**, a monoterpene indole alkaloid. The information presented is compiled from the primary literature and is intended to serve as a comprehensive resource for researchers in natural product chemistry, pharmacology, and drug development.

High-Resolution Mass Spectrometry (MS) Data

High-resolution electrospray ionization mass spectrometry (HRESIMS) was employed to determine the elemental composition of **Rauvotetraphylline A**. The analysis yielded a positively charged molecular ion, providing a precise mass measurement that is crucial for formula determination.

Parameter	Observed Value	Calculated Value
Molecular Formula	C ₂₀ H ₂₆ N ₂ O ₃	-
[M+H] ⁺ (m/z)	343.2024	343.2021

Nuclear Magnetic Resonance (NMR) Spectroscopic Data

The structural framework of **Rauvotetraphylline A** was elucidated through extensive one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy. The ^1H and ^{13}C NMR data, acquired in deuterated methanol (CD_3OD), are summarized below.

^{13}C NMR Data (100 MHz, CD_3OD)

The ^{13}C NMR spectrum revealed 20 distinct carbon signals, consistent with the proposed molecular formula. The chemical shifts are indicative of the alkaloidal skeleton, including aromatic, olefinic, and aliphatic carbons.

Position	Chemical Shift (δ_c)	Type
2	104.9	CH
3	47.9	CH
5	53.4	CH ₂
6	22.8	CH ₂
7	108.8	C
8	128.4	C
9	119.2	CH
10	111.9	CH
11	157.9	C
12	102.5	CH
13	138.8	C
14	33.6	CH ₂
15	32.3	CH
16	55.4	CH
17	53.4	CH ₂
18	12.8	CH ₃
19	123.6	CH
20	133.8	C
21	59.8	CH ₂
OCH ₃ -16	52.8	CH ₃

¹H NMR Data (400 MHz, CD₃OD)

The ¹H NMR spectrum provided detailed information about the proton environment in **Rauvotetraphylline A**. The chemical shifts, multiplicities, and coupling constants were

essential for assigning the proton signals to their respective positions in the molecule.

Position	Chemical Shift (δ H)	Multiplicity	J (Hz)
2	4.09	s	
3	3.51	m	
5 α	3.28	m	
5 β	3.09	m	
6 α	2.10	m	
6 β	1.95	m	
9	7.11	d	8.5
10	6.62	dd	8.5, 2.0
12	6.82	d	2.0
14 α	2.89	dd	14.0, 4.0
14 β	2.76	dd	14.0, 6.0
15	2.65	m	2.0
16	2.26	d	
17 α	3.15	m	
17 β	2.95	m	6.3
18	1.68	d	
19	5.51	q	
21 α	4.15	d	11.5
21 β	3.98	d	11.5
OCH ₃ -16	3.75	s	

Experimental Protocols

Isolation of Rauvotetraphylline A

The aerial parts of *Rauvolfia tetraphylla* were the source material for the isolation of **Rauvotetraphylline A**. The dried and powdered plant material underwent extraction with methanol (MeOH). The resulting crude extract was then subjected to a series of chromatographic techniques for purification. This multi-step process involved separation over silica gel columns, followed by preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

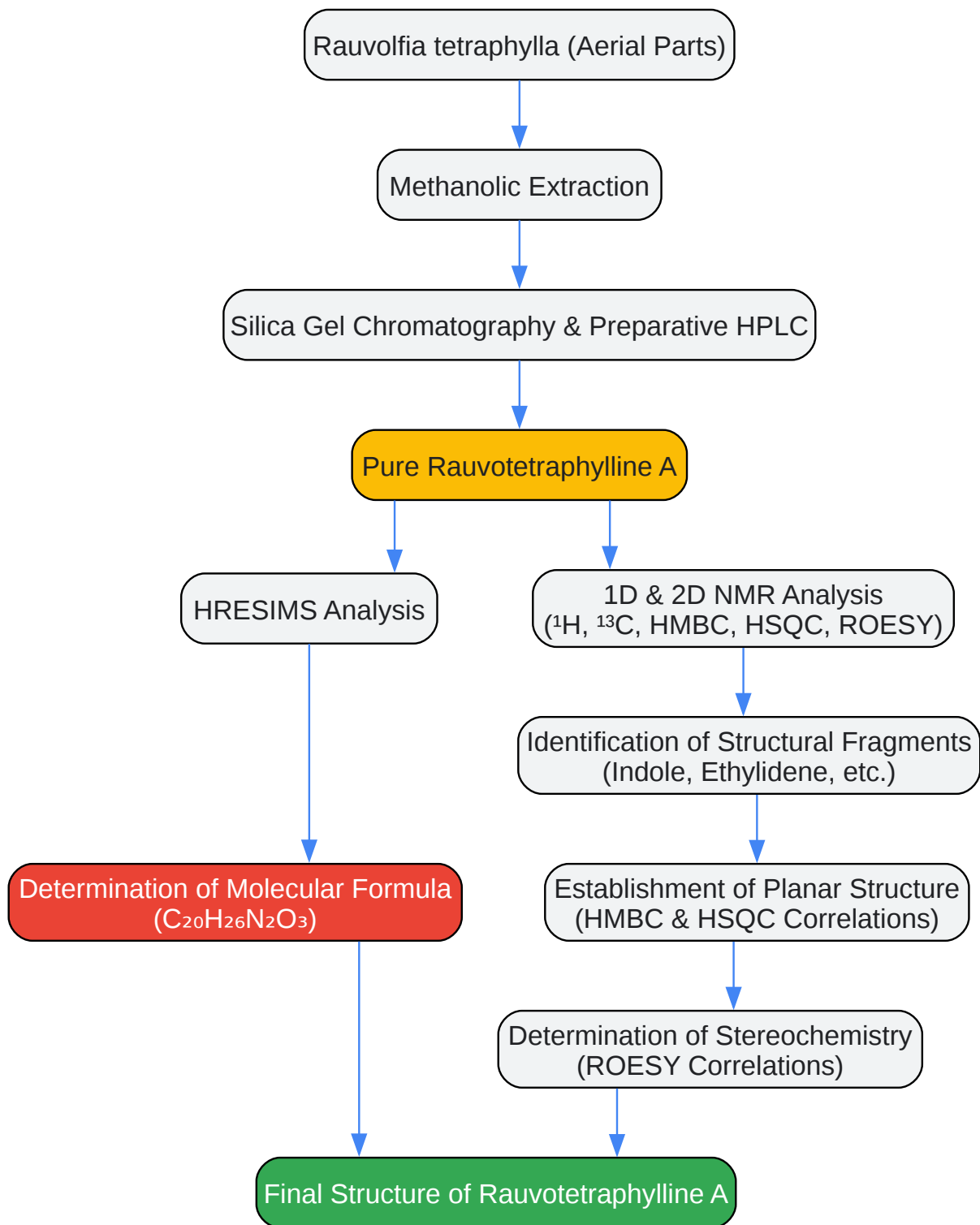
Spectroscopic Analysis

NMR spectra were acquired on a Bruker AV-400 spectrometer. The ^1H NMR spectra were recorded at 400 MHz and the ^{13}C NMR spectra at 100 MHz. Chemical shifts (δ) are reported in parts per million (ppm) relative to the solvent signals (CD_3OD : δH 3.30, δC 49.0).

High-resolution mass spectrometry (HRESIMS) was performed on a VG Auto-Spec 3000 spectrometer to obtain precise mass-to-charge ratio (m/z) data.

Workflow for Structure Elucidation

The logical process for the structural determination of **Rauvotetraphylline A** is outlined in the diagram below. This workflow illustrates the key stages from the initial analysis of the plant material to the final confirmation of the chemical structure.



[Click to download full resolution via product page](#)

Structure Elucidation Workflow

- To cite this document: BenchChem. [Spectroscopic and Structural Elucidation of Rauvotetraphylline A: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15588983#spectroscopic-data-of-rauvotetraphylline-a-nmr-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com